molecular formula C4H8OS B099580 2-Methyl-1,3-oxathiolane CAS No. 17642-74-9

2-Methyl-1,3-oxathiolane

Cat. No. B099580
CAS RN: 17642-74-9
M. Wt: 104.17 g/mol
InChI Key: QNNPPEKCYFEVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,3-oxathiolane is a highly reactive organic compound that belongs to the class of heterocyclic compounds. It is a six-membered ring containing one sulfur and one oxygen atom, with a methyl group attached to one of the carbon atoms. This compound has received significant attention in the scientific community due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-Methyl-1,3-oxathiolane is not well understood, but it is believed to act as a nucleophile due to the presence of the sulfur atom. It can react with various electrophiles, including carbonyl compounds, epoxides, and halogens, to form new compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Methyl-1,3-oxathiolane are not well studied, but it is believed to be non-toxic and non-carcinogenic. It has been shown to have low acute toxicity in animal studies, and no adverse effects have been reported in humans.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Methyl-1,3-oxathiolane in lab experiments include its high reactivity, low toxicity, and ease of synthesis. However, its limitations include its instability in air and water, and its sensitivity to light and heat. It also requires careful handling due to its potential to react with other compounds.

Future Directions

There are several future directions for the study of 2-Methyl-1,3-oxathiolane. One potential direction is the synthesis of new compounds using 2-Methyl-1,3-oxathiolane as a building block, with potential applications in drug discovery and material science. Another direction is the study of its mechanism of action and its potential as a reagent for the modification of proteins and peptides. Finally, the development of new methods for the synthesis of 2-Methyl-1,3-oxathiolane and its derivatives could lead to improved yields and simplified procedures for its use in various fields.

Synthesis Methods

The synthesis of 2-Methyl-1,3-oxathiolane can be achieved through several methods, including the reaction of 2-chloroethanol with potassium sulfide, the reaction of 2-chloroethanol with sodium sulfide, and the reaction of 2-chloroethanol with thiourea. Among these methods, the reaction of 2-chloroethanol with potassium sulfide is the most commonly used method due to its high yield and simplicity.

Scientific Research Applications

2-Methyl-1,3-oxathiolane has been extensively studied for its potential applications in various fields of science. In organic chemistry, it is used as a building block for the synthesis of various compounds, including heterocyclic compounds, chiral ligands, and pharmaceutical intermediates. In biochemistry, it is used as a reagent for the modification of proteins and peptides, and as a probe for the study of enzyme mechanisms. In material science, it is used as a precursor for the synthesis of polymers and nanomaterials.

properties

CAS RN

17642-74-9

Product Name

2-Methyl-1,3-oxathiolane

Molecular Formula

C4H8OS

Molecular Weight

104.17 g/mol

IUPAC Name

2-methyl-1,3-oxathiolane

InChI

InChI=1S/C4H8OS/c1-4-5-2-3-6-4/h4H,2-3H2,1H3

InChI Key

QNNPPEKCYFEVCF-UHFFFAOYSA-N

SMILES

CC1OCCS1

Canonical SMILES

CC1OCCS1

synonyms

2-METHYL-1,3-OXATHIOLANE

Origin of Product

United States

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